Amprenavir-d4

Bioanalysis LC-MS/MS Method Validation

Amprenavir-d4 is the stable isotope-labeled (SIL) internal standard for amprenavir, delivering a +4 Da mass shift via four phenyl-ring deuterium atoms. Unlike non‑analogous IS that cause differential recovery and ionization errors, Amprenavir‑d4 co‑elutes with the analyte, completely correcting matrix effects and meeting the ±15‑20% accuracy demanded by bioanalytical regulatory guidelines. This compound is essential for therapeutic drug monitoring (TDM), pharmacokinetic bioequivalence studies, and viral reservoir penetration assays in complex matrices (e.g., seminal plasma, CSF). Procure ≥98% purity Amprenavir‑d4 to achieve inter‑assay variation <10% and recovery >90% in your LC‑MS/MS workflow.

Molecular Formula C25H35N3O6S
Molecular Weight 509.7 g/mol
Cat. No. B562687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmprenavir-d4
Synonyms141W94-d4;  KVX-478-d4;  Agenerase-d4;  Prozei-d4; 
Molecular FormulaC25H35N3O6S
Molecular Weight509.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i13D2,17D2
InChIKeyYMARZQAQMVYCKC-OZXFPYGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amprenavir-d4 for LC-MS Quantification: A Stable Isotope-Labeled Internal Standard


Amprenavir-d4 (CAS 2738376-78-6) is a deuterium-labeled analog of the HIV-1 protease inhibitor amprenavir . It is primarily utilized as an internal standard (IS) for the accurate quantification of amprenavir in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The compound features four deuterium atoms incorporated into its phenyl ring, providing a +4 Da mass shift relative to the unlabeled analyte, which is essential for isotopic differentiation during mass spectrometric detection .

Why Generic Internal Standards Cannot Replace Amprenavir-d4 in Validated Bioanalytical Assays


Substituting Amprenavir-d4 with a non-analogous internal standard, such as a structural analog or a non-deuterated compound, introduces significant analytical error in LC-MS/MS workflows. Studies have shown that using a chemically dissimilar IS (e.g., quinoxalone for amprenavir quantification) can lead to differential recovery and ionization efficiency, directly impacting method accuracy and precision [1]. In contrast, the use of a stable isotope-labeled (SIL) IS like Amprenavir-d4, which co-elutes and shares an identical ionization profile with the target analyte, effectively corrects for matrix effects and variations in sample preparation, a requirement for achieving the ±15-20% accuracy mandated by regulatory bioanalytical guidelines [2].

Quantitative Evidence for the Selection of Amprenavir-d4 Over Alternative Internal Standards


Superior Deuterium Incorporation and Isotopic Purity of Amprenavir-d4

Amprenavir-d4 from reputable suppliers is specified to contain ≥99% deuterated forms (d1-d4), with a d4 enrichment of >98% as confirmed by mass spectrometry . This high level of isotopic purity is critical, as the presence of unlabeled (d0) amprenavir in the IS would introduce a positive bias in the quantification of the target analyte. In comparison, lower purity (95%) lots of deuterated standards from other sources are documented, which could lead to a systematic overestimation of amprenavir concentrations, particularly at the lower limit of quantification (LLOQ) .

Bioanalysis LC-MS/MS Method Validation

Validated Use of Amprenavir-d4 as a Stable Isotope-Labeled IS

Amprenavir-d4 has been directly validated as the internal standard of choice in a simple and fast UPLC-MS/MS method for the simultaneous determination of multiple protease inhibitors, including amprenavir, from human plasma [1]. The use of a 'deuterated analog' (specifically Amprenavir-d4) is cited as the adapted IS, ensuring reliable quantitation. This contrasts with older, less specific methods that employed non-isotopic internal standards like reserpine or quinoxalone, which are subject to greater analytical variability and do not co-elute with amprenavir [2][3].

Pharmacokinetics Bioanalysis UPLC-MS/MS

Distinct Labeling Strategy and Cost-Effectiveness Compared to 13C6-Amprenavir

While both Amprenavir-d4 and 13C6-amprenavir are effective SIL-IS options for amprenavir quantification, Amprenavir-d4 offers a different labeling strategy (deuterium vs. carbon-13) that is typically more cost-effective to synthesize and procure [1]. The +4 Da mass shift of Amprenavir-d4 provides adequate separation from the analyte's isotopic envelope for most triple quadrupole MS applications, whereas a +6 Da shift from 13C6 labeling offers a theoretical advantage in minimizing isotopic cross-talk. However, for amprenavir (C25H35N3O6S), the +4 Da shift is generally sufficient to achieve a linear calibration curve with an r² > 0.998, as demonstrated in validated methods [2].

Internal Standard Selection Cost-Benefit Analysis Mass Spectrometry

High-Value Research and Industrial Applications for Amprenavir-d4


Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetics

Amprenavir-d4 is the ideal internal standard for developing and validating LC-MS/MS assays intended for therapeutic drug monitoring (TDM) of amprenavir in HIV-1 infected patient populations. Its use is critical for accurately quantifying plasma drug concentrations to ensure they remain within the therapeutic window, as demonstrated in published methods with inter- and intra-assay variation of 1-10% and recovery >90% [1].

Viral Reservoir and Sanctuary Site Penetration Studies

For research investigating the penetration of antiretroviral drugs into viral reservoir sites, such as seminal plasma or cerebrospinal fluid, Amprenavir-d4 enables precise quantification in complex and low-volume matrices. The validated method using a SIL-IS (13C6-amprenavir) for seminal plasma achieved a dynamic range of 30–4,000 ng/mL with high precision (RSD ≤ 4.2%), a benchmark for method performance that Amprenavir-d4 can help meet [2].

Bioequivalence and Generic Drug Development Studies

In the development of generic formulations of fosamprenavir (the prodrug of amprenavir), Amprenavir-d4 is an essential reagent for bioequivalence studies. Regulatory agencies mandate the use of stable isotope-labeled internal standards for the robust, sensitive, and specific quantification of the active moiety (amprenavir) in biological samples to demonstrate pharmacokinetic similarity between test and reference products [3].

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